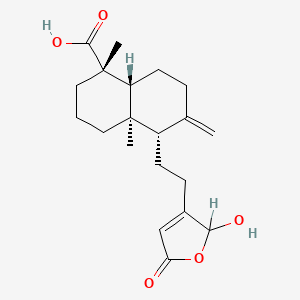
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid
Übersicht
Beschreibung
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid is a natural diterpenoid found in the branches of Platycladus orientalis .
Molecular Structure Analysis
The 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid molecule contains a total of 55 bonds. There are 27 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The molecular weight of 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid is 348.4 g/mol. It has a XLogP3-AA value of 3.1, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The exact mass and monoisotopic mass of the molecule are 348.19367399 g/mol. The topological polar surface area is 83.8 Ų .Wissenschaftliche Forschungsanwendungen
Inhibition of Tyrosine Phosphatase 1B (PTP1B)
This compound, isolated from A. macrophylla, has been found to be a time-dependent moderate inhibitor of tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme in the regulation of insulin signaling and is a potential therapeutic target for type 2 diabetes and obesity.
Anti-Inflammatory Activity
Research has shown that 15-Hydroxypinusolidic acid has significant anti-inflammatory activity . It was found to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated BV2 microglial cells . This suggests potential applications in the treatment of inflammatory diseases.
Phytochemistry of Araucariaceae Family
The compound is part of the phytochemical profile of the Araucariaceae family, particularly the Wollemia genus . This suggests potential applications in the field of botany and plant chemistry.
Chemotaxonomy
The presence of this compound in certain plants can be used for chemotaxonomic purposes, helping to classify and identify plants based on their chemical composition .
Eigenschaften
IUPAC Name |
(1S,4aR,5S,8aR)-5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O5/c1-12-5-8-15-19(2,9-4-10-20(15,3)18(23)24)14(12)7-6-13-11-16(21)25-17(13)22/h11,14-15,17,22H,1,4-10H2,2-3H3,(H,23,24)/t14-,15+,17?,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTUAPFQPZVTGA-LTWMUGOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=CC(=O)OC3O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{N2-[Nα-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/no-structure.png)

![5-[[5-Amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1151586.png)
![2-Amino-5-[[1-(carboxymethylamino)-1-oxo-3-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylsulfanyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1151590.png)
![4-oxo-4-[(4R)-4-[(3R,5R,7R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentoxy]butanoic acid](/img/structure/B1151594.png)